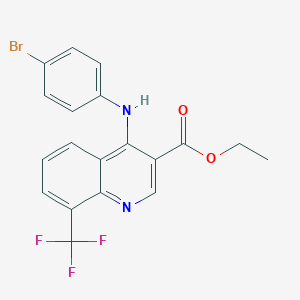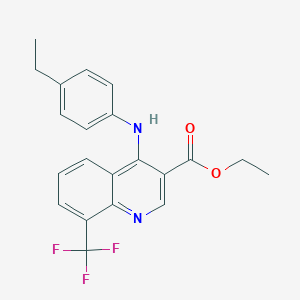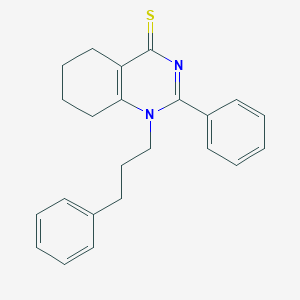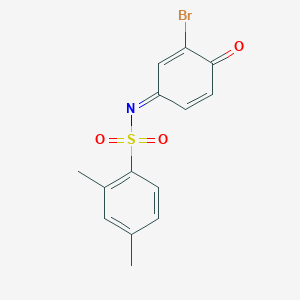
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide, commonly known as AM-404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM-404 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it can increase the levels of endocannabinoids in the body.
Applications De Recherche Scientifique
AM-404 has been studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. In pain management, AM-404 has been shown to inhibit the uptake of anandamide, leading to increased levels of the endocannabinoid in the body. This can result in reduced pain sensation. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides, which are implicated in Alzheimer's disease. In cancer treatment, AM-404 has been shown to induce apoptosis (cell death) in cancer cells.
Mécanisme D'action
AM-404 is a N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, mood regulation, and appetite. By inhibiting N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide, AM-404 can increase the levels of endocannabinoids such as anandamide, leading to various physiological effects.
Biochemical and Physiological Effects
AM-404 has been shown to have various biochemical and physiological effects. In pain management, AM-404 has been shown to reduce pain sensation in animal models of pain. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides in neuronal cells. In cancer treatment, AM-404 has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of AM-404.
Avantages Et Limitations Des Expériences En Laboratoire
AM-404 has several advantages and limitations for lab experiments. One advantage is that it is a selective N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can specifically target this enzyme without affecting other enzymes in the body. This can help to reduce unwanted side effects. However, a limitation is that AM-404 can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.
Orientations Futures
There are several future directions for the study of AM-404. One direction is to further investigate its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Another direction is to develop more effective methods of administering AM-404 in lab experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of AM-404 and its mechanism of action. Overall, AM-404 has the potential to be a valuable tool in scientific research and a promising therapeutic agent in various fields.
Méthodes De Synthèse
The synthesis of AM-404 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-2-benzofuran carboxylic acid with acetic anhydride to produce 3-acetyl-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with pentanoyl chloride to produce N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol. The final step involves the reaction of N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol with benzenesulfonyl chloride to produce AM-404.
Propriétés
Formule moléculaire |
C22H23NO5S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide |
InChI |
InChI=1S/C22H23NO5S/c1-4-5-11-21(25)23(29(26,27)18-9-7-6-8-10-18)17-12-13-20-19(14-17)22(15(2)24)16(3)28-20/h6-10,12-14H,4-5,11H2,1-3H3 |
Clé InChI |
SSQATXMSTWPMMJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)



![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)


